E (Trans) vs. Z (Cis) Geometric Isomerism: Photocyclization Competence Is Determined by Configuration
The trans (E) isomer is geometrically precluded from undergoing photocyclization to the closed-ring form; only the cis (Z) isomer can directly photocyclize. Under 365 nm irradiation, both cis and trans isomers undergo E⇌Z photoisomerization, whereas irradiation at 405 nm preferentially promotes photocyclization of the cis form to the colored closed-ring product [1]. This wavelength-dependent bifurcation means the trans isomer functions as a photoisomerizable reservoir that can be converted to the photocyclizable cis form, rather than a direct photochromic switch. NMR spectroscopy confirmed distinct parallel/antiparallel conformational equilibria for each isomer, with the cis isomer's antiparallel conformer being the reactive species for photocyclization [1].
Cis: photocyclizes to colored form (λmax 512 nm) at 405 nm
| Evidence Dimension | Photocyclization competence |
|---|---|
| Target Compound Data | Trans (E) isomer: no photocyclization; undergoes E→Z isomerization under 365 nm light |
| Comparator Or Baseline | Cis (Z) isomer (CAS 112440-46-7): undergoes photocyclization to closed-ring form (λmax 512 nm) under 405 nm light |
| Quantified Difference | Binary: photocyclization-competent (cis) vs. photocyclization-incompetent (trans); wavelength-selective photoisomerization crossover at 365 nm vs. 405 nm |
| Conditions | NMR spectroscopy and UV-Vis irradiation studies in solution; conformational equilibrium analysis by ¹H NMR (Erko et al. 2013) |
Why This Matters
For applications requiring controlled in situ generation of the photochromic cis species from a stable precursor, the trans isomer provides a distinct procurement advantage over the cis isomer, which may partially cyclize during storage or handling.
- [1] Erko, F.G.; Berthet, J.; Patra, A.; Guillot, R.; Nakatani, K.; Métivier, R.; Delbaere, S. Spectral, Conformational and Photochemical Analyses of Photochromic Dithienylethene: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Revisited. Eur. J. Org. Chem. 2013, 2013 (34), 7809–7814. DOI: 10.1002/ejoc.201301143 View Source
